molecular formula C12H8O2S2 B12803112 thieno[2,3-f][1]benzothiol-4-yl acetate CAS No. 31937-00-5

thieno[2,3-f][1]benzothiol-4-yl acetate

Cat. No.: B12803112
CAS No.: 31937-00-5
M. Wt: 248.3 g/mol
InChI Key: DGANHODTSBSIED-UHFFFAOYSA-N
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Description

Thieno2,3-fbenzothiol-4-yl acetate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Thieno2,3-f

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno2,3-fbenzothiol-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and acetic anhydride under acidic conditions to form the desired product . Another approach includes the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .

Industrial Production Methods

Industrial production of thieno2,3-fbenzothiol-4-yl acetate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thieno2,3-fbenzothiol-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Thieno2,3-fbenzothiol-4-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno2,3-fbenzothiol-4-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Thieno2,3-fbenzothiol-4-yl acetate is unique due to its specific structural features and reactivity. Similar compounds include:

Properties

CAS No.

31937-00-5

Molecular Formula

C12H8O2S2

Molecular Weight

248.3 g/mol

IUPAC Name

thieno[2,3-f][1]benzothiol-4-yl acetate

InChI

InChI=1S/C12H8O2S2/c1-7(13)14-11-9-3-5-15-10(9)6-8-2-4-16-12(8)11/h2-6H,1H3

InChI Key

DGANHODTSBSIED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC3=C1C=CS3)C=CS2

Origin of Product

United States

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